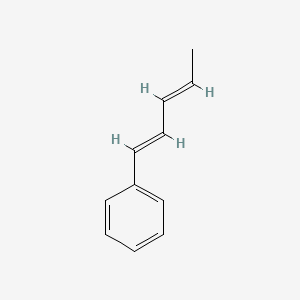

Penta-1,3-dien-1-ylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(1E,3E)-penta-1,3-dienyl]benzene |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H,1H3/b3-2+,8-5+ |

InChI Key |

BCRJHHFLBOQAMG-YNRRLODASA-N |

Isomeric SMILES |

C/C=C/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Penta 1,3 Dien 1 Ylbenzene and Its Structural Congeners

Olefination Reactions for Diene Moiety Construction

Olefination reactions represent a powerful and widely utilized approach for the formation of carbon-carbon double bonds, making them highly suitable for the construction of the diene moiety in penta-1,3-dien-1-ylbenzene. Among these, the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are paramount. numberanalytics.comthieme-connect.com

Wittig Reaction Protocols for Stereoselective Formation of this compound

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. numberanalytics.comlibretexts.org For the synthesis of this compound, a common strategy involves the reaction of cinnamaldehyde (B126680) with an appropriate phosphorus ylide.

A specific example details the synthesis of (E,Z)-penta-1,3-dien-1-ylbenzene by reacting cinnamaldehyde with ethyltriphenylphosphonium bromide in the presence of a strong base like n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). rsc.org This reaction yielded a mixture of (E)- and (Z)-isomers. rsc.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 1: Wittig Reaction for this compound Synthesis rsc.org

| Aldehyde | Phosphonium (B103445) Salt | Base | Solvent | Product | Isomeric Ratio (E:Z) | Yield |

|---|

Horner-Wadsworth-Emmons and Related Phosphonate-Mediated Approaches

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. thieme-connect.comwikipedia.org This often leads to higher yields and easier purification, as the dialkylphosphate byproduct is water-soluble. wikipedia.org A key advantage of the HWE reaction is its propensity to form (E)-alkenes with high stereoselectivity. wikipedia.org

The HWE reaction is a versatile tool for constructing C=C bonds and is frequently employed in the synthesis of natural products containing polyconjugated systems. thieme-connect.com While specific examples for the direct synthesis of this compound using the HWE reaction are not detailed in the provided results, the general principles are widely applicable. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. researchgate.net For instance, a suitable phosphonate ester could be designed to react with cinnamaldehyde to yield this compound.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the synthesis of conjugated dienes, offering excellent control over stereochemistry and substitution patterns. nih.gov Palladium catalysts, in particular, have been extensively developed for this purpose. researchgate.net

Palladium-Catalyzed Approaches for Conjugated Diene Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an efficient route to conjugated dienes. organic-chemistry.org These reactions typically involve the coupling of a vinyl boronic acid or a related organoboron derivative with a vinyl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org

For example, a general method for synthesizing 1,3-dienes involves the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds. organic-chemistry.org This reaction proceeds through a palladium carbene intermediate followed by β-hydride elimination. organic-chemistry.org While a direct synthesis of this compound using this specific method is not provided, the strategy highlights the capability of palladium catalysis in forming conjugated diene systems.

Another approach involves the palladium-catalyzed dienylation of internal aliphatic-substituted propargylic esters with various nucleophiles, which delivers diversely functionalized 1,2,4-trisubstituted 1,3-dienes with high chemo-, regio-, and stereoselectivity. chinesechemsoc.org

Stereochemical Control in Cross-Coupling Reactions

A significant advantage of palladium-catalyzed cross-coupling reactions is the ability to exert a high degree of stereochemical control. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively synthesize specific stereoisomers of the diene product.

For instance, in palladium-catalyzed hydrosulfonylation reactions, chiral allylic sulfones can be obtained with exceptional stereochemical control. researchgate.net Furthermore, the diastereoselectivity of some palladium-catalyzed reactions can be reversed by using either the (E)- or (Z)-isomer of the starting diene, leading to either anti- or syn-products, respectively. researchgate.net The development of a 1,4-palladium migration/Suzuki coupling sequence has also been reported for the efficient and stereocontrolled synthesis of multi-aryl substituted 1,3-dienes. chemrxiv.org

Generation of this compound via Elimination Reactions

Elimination reactions provide a classical yet effective method for the synthesis of conjugated dienes. libretexts.org This approach typically involves the removal of two leaving groups from adjacent carbon atoms to form a double bond. To generate a conjugated diene system, a double elimination reaction is often employed.

A common strategy starts with the free-radical halogenation of an allylic carbon of an alkene using a reagent like N-bromosuccinimide (NBS). The resulting allylic halide can then undergo an E2 elimination reaction with a strong base to form the conjugated diene. libretexts.org For example, starting from an appropriate precursor, a double dehydrohalogenation could be envisioned to form this compound.

Retrosynthetic Analysis of this compound Targets

The strategic disconnection of this compound reveals several viable synthetic pathways, primarily revolving around the formation of the carbon-carbon double bonds of the diene system. A retrosynthetic analysis identifies key bond disconnections that lead to readily available starting materials. The principal retrosynthetic strategies involve Wittig-type reactions, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki couplings, and organometallic approaches.

A primary disconnection can be made across one of the double bonds, suggesting an olefination reaction. For instance, disconnecting the C1-C2 double bond leads to benzaldehyde (B42025) and a four-carbon phosphorus ylide. Alternatively, disconnection of the C3-C4 double bond suggests cinnamaldehyde and a one-carbon phosphorus ylide. This approach is advantageous due to the wide availability of substituted benzaldehydes and the reliability of the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgpressbooks.pub

Another powerful set of disconnections involves palladium-catalyzed cross-coupling reactions. wikipedia.orgmdpi.comorganic-chemistry.org Breaking the C1-C2 bond suggests a Heck-type coupling between a styrene (B11656) derivative and a vinyl halide. wikipedia.orgnih.gov Similarly, a Suzuki coupling can be envisioned by disconnecting the same bond, which would involve the reaction of a phenylboronic acid derivative with a 1-bromo-1,3-butadiene species. wikipedia.orgorganic-chemistry.orgmdpi.com These methods offer high stereoselectivity in forming the desired (E,E)-diene isomer.

Organometallic routes also present a feasible retrosynthetic pathway. anu.edu.authieme-connect.deacs.org Disconnecting the bond between the phenyl group and the diene chain points towards the coupling of an organometallic phenyl reagent (e.g., phenylzinc chloride) with a halogenated pentadiene. uu.nl Conversely, an allenylmetal reagent could react with an aryl halide. uu.nl These organometallic strategies provide a versatile entry to various substituted congeners.

The choice of a specific synthetic route depends on several factors, including the desired stereochemistry of the diene, the presence of other functional groups on the aromatic ring or the diene chain, and the availability of starting materials. The following table summarizes the key retrosynthetic disconnections and the corresponding synthetic strategies.

Table 1: Retrosynthetic Strategies for this compound

| Disconnection | Synthetic Precursors | Reaction Type |

|---|---|---|

| C1=C2 Bond | Benzaldehyde + C4-Phosphonium Ylide | Wittig Reaction |

| C3=C4 Bond | Cinnamaldehyde + C1-Phosphonium Ylide | Wittig Reaction |

| C1-C2 Bond | Styrene + Vinyl Halide | Heck Coupling |

| C1-Phenyl Bond | Phenylboronic Acid + Halogenated Diene | Suzuki Coupling |

| C1-Phenyl Bond | Phenyl Organometallic + Halogenated Diene | Organometallic Coupling |

The synthesis of structural congeners, such as those with substituents on the phenyl ring or the diene backbone, can be achieved by employing appropriately substituted precursors within these established retrosynthetic frameworks. For example, substituted benzaldehydes can be used in the Wittig approach to generate a variety of phenyl-substituted penta-1,3-dienes. Similarly, the use of substituted styrenes or phenylboronic acids in Heck or Suzuki couplings allows for broad structural diversification.

Reaction Mechanisms and Transformative Chemistry of Penta 1,3 Dien 1 Ylbenzene

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems with high atom economy. libretexts.org Penta-1,3-dien-1-ylbenzene, with its 4-pi electron system, is a versatile substrate for such reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgmasterorganicchemistry.com The reactivity in these reactions is governed by the electronic nature of the diene and the dienophile (the 2-pi electron component).

The traditional, or normal electron-demand, Diels-Alder reaction involves the reaction of an electron-rich diene with an electron-deficient dienophile. masterorganicchemistry.comnih.gov This is because the reaction rate is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile; a smaller energy gap between these orbitals leads to a faster reaction. libretexts.org In the case of this compound, the phenyl group provides extended conjugation, making it an electron-rich diene suitable for reactions with dienophiles bearing electron-withdrawing groups (e.g., CN, C=O). libretexts.org

Conversely, electronically mismatched Diels-Alder reactions, such as those between two electron-rich components, are also possible but typically require more forcing conditions like high temperatures. nih.govnih.gov An alternative and increasingly utilized approach to overcome this electronic mismatch is the radical cation Diels-Alder reaction. nih.gov In this pathway, a one-electron oxidation of an electron-rich species (either the diene or dienophile) generates a radical cation. nih.govnih.gov This intermediate is highly reactive and can readily undergo [4+2] cycloaddition with another electron-rich partner at rates several orders of magnitude greater than the corresponding thermal reaction of the neutral species. nih.gov

When both the diene and dienophile are unsymmetrical, the issue of regioselectivity arises. The outcome is largely governed by Frontier Molecular Orbital (FMO) theory, which predicts that the major product will arise from the orientation that allows for the best orbital overlap between the atoms with the largest coefficients in the HOMO of one component and the LUMO of the other. acs.orgyoutube.com For a diene like this compound, the phenyl group polarizes the pi system. Resonance analysis shows that the terminal carbon of the diene (C4) typically bears a partial negative charge, making it the most nucleophilic center. youtube.com Therefore, in reactions with electron-poor dienophiles, this carbon will preferentially bond to the most electrophilic carbon of the dienophile. youtube.comnih.gov

Computational studies on the analogous 1-phenyl-1,3-butadiene (B73350) have confirmed that the presence of the phenyl group is a dominant factor in controlling regioselectivity. nih.gov The phenyl group stabilizes the reactant through conjugation and strongly favors transition states where the most nucleophilic terminus of the diene attacks the dienophile. nih.gov

In terms of stereoselectivity, Diels-Alder reactions typically favor the formation of the endo cycloadduct. This preference is explained by secondary orbital interactions, which are stabilizing interactions between parts of the frontier orbitals not directly involved in forming the new sigma bonds. acs.org However, high exo selectivity can be observed in certain cases, particularly when steric clash between substituents on the diene and dienophile in the endo transition state is significant. acs.org The substitution pattern on both the diene and dienophile plays a crucial role in determining the endo/exo outcome. acs.org

To accelerate sluggish Diels-Alder reactions or control their selectivity, various catalytic methods can be employed. Lewis acids are commonly used to activate dienophiles containing a Lewis basic site, which lowers the dienophile's LUMO energy and accelerates the reaction. nih.govnih.gov DFT calculations on the reaction between 1-phenyl-1,3-butadiene and 2-vinylpyridine (B74390) show that catalysis with BF₃ significantly lowers the activation barrier. nih.gov

More recently, visible-light photocatalysis has emerged as a powerful method for enabling electronically mismatched Diels-Alder reactions. nih.govnih.gov This strategy is particularly effective for styrenyl systems and other electron-rich olefins. nih.govresearchgate.net A photosensitizer, typically a ruthenium(II) or iridium(III) complex, absorbs visible light and initiates a single-electron transfer (SET) process, oxidizing the electron-rich substrate to its radical cation. nih.govresearchgate.net This radical cation then undergoes a facile [4+2] cycloaddition. nih.govnih.gov This method allows reactions that would otherwise require harsh thermal conditions to proceed efficiently at ambient temperature, often with high yields and selectivities. nih.govrsc.org

| Diene | Dienophile | Catalyst | Conditions | Product Yield | Reference |

| Anethole | Isoprene | Ru(bpy)₃²⁺, MV²⁺ | Visible Light, 1 hr | 98% | nih.gov |

| Electron-rich diene | Electron-rich dienophile | Ru(bpz)₃²⁺ | Visible Light, 2 hr | 35% | nih.gov |

| 1-phenyl-1,3-butadiene | 2-vinylpyridine | Thermal (No Catalyst) | 70 °C | Low | nih.gov |

| 1-phenyl-1,3-butadiene | 2-vinylpyridine | BF₃ | 25 °C | High | nih.gov |

The Diels-Alder reaction is typically under kinetic control, meaning the major product is the one that is formed fastest, not necessarily the most thermodynamically stable one. youtube.com The reaction between buta-1,3-diene and ethene, for instance, requires high temperature (175 °C) and pressure, indicating a significant activation barrier. mdpi.com

Computational studies provide insight into these parameters. For the uncatalyzed reaction between 1-phenyl-butadiene and 2-vinylpyridine, the Gibbs free energy of activation (ΔG‡) for the favored endo pathway is calculated to be 28.5 kcal/mol. acs.org When the reaction is promoted by the Lewis acid BF₃, this barrier is dramatically reduced to 18.0 kcal/mol, highlighting the kinetic advantage of catalysis. acs.org The difference in activation barriers between competing pathways determines the selectivity; for the BF₃-promoted reaction, the barrier for the alternative regioisomeric product is 3.2 kcal/mol higher, leading to almost complete regioselectivity. acs.org

| Reaction System | Pathway | Activation Barrier (ΔG‡, kcal/mol) | Reference |

| 1-phenyl-butadiene + 2-vinylpyridine | Uncatalyzed, endo | 28.5 | acs.org |

| 1-phenyl-butadiene + 2-vinylpyridine | BF₃-catalyzed, endo | 18.0 | acs.org |

| 1-phenyl-butadiene + 2-vinylpyridine-BF₃ | endo vs exo (ΔΔG‡) | 2.4 | nih.gov |

| 1-phenyl-butadiene + 2-vinylpyridine-BF₃ | Regioisomeric path (ΔΔG‡) | 3.2 | acs.org |

Beyond [4+2] cycloadditions, this compound can also participate in [3+2] cycloadditions, formally known as 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves a 1,3-dipole (a three-atom, four-pi-electron species with charge separation, like a nitrone or an azide) reacting with a dipolarophile (a two-pi-electron system) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org

In this context, the conjugated double bonds of this compound can serve as the dipolarophile. Nitrones (R₂C=N⁺(R)O⁻) are stable and widely used 1,3-dipoles that react with alkenes to produce isoxazolidines, which are valuable synthetic intermediates. researchgate.netrsc.orgmdpi.com The regioselectivity of these reactions is also controlled by FMO theory, and studies on the cycloaddition of nitrones to the analogous 5-phenyl-1,3-pentadienamide have been conducted to probe the selectivity of the process. researchgate.net The reaction is concerted, and the preferred regio- and stereochemical outcome can be rationalized by analyzing interaction energies and activation parameters using theoretical models. researchgate.net Depending on the specific nitrone and the substitution pattern of the diene, either of the double bonds in this compound could potentially react, leading to different isomeric products.

Novel Cycloaddition Modes (e.g., [4+1] Cycloaddition with Nitrene Precursors)

The intermolecular cycloaddition of conjugated dienes with nitrene precursors typically results in the formation of aziridines. However, a novel and efficient method for the direct synthesis of 3-pyrrolines, the [4+1] cycloadducts, has been developed using a highly active catalyst, copper(II) 1,1,1,5,5,5-hexafluoroacetylacetonate ([Cu(hfacac)₂]). nih.gov This transformation is applicable to a broad range of dienes, including those with substitutions, and often proceeds with good to excellent yields. nih.gov

Mechanistic investigations suggest that this [4+1] cycloaddition proceeds through an initial aziridination of the diene followed by a subsequent ring expansion. nih.govresearchgate.net The unique catalytic activity of [Cu(hfacac)₂] is attributed to its ability to efficiently catalyze both of these steps, a feature not commonly observed with other copper catalysts. nih.gov When 1,4-disubstituted dienes are employed as substrates, the reaction can exhibit high cis or trans selectivity. Interestingly, this stereochemical outcome is influenced more by the nature of the substituents on the diene rather than the initial geometry of the diene itself. nih.gov

In a related context, the reaction of unsymmetrical dienes like this compound, which possesses a phenyl group at one end and a methyl group at the other, has been studied. rsc.org In certain oxidative cleavage reactions, it has been observed that the reaction occurs selectively at the alkyl-substituted C=C double bond. rsc.org This regioselectivity highlights the influence of the phenyl and methyl substituents on the reactivity of the diene system.

The study of cycloaddition reactions extends to various other systems as well. For instance, o-benzoquinones are known to participate in diverse cycloaddition modes, acting as carbodienes, heterodienes, dienophiles, or heterodienophiles depending on the reaction partner. ias.ac.in Furthermore, the trapping of phenyldiazenes in cycloaddition reactions with furans has been demonstrated, leading to the formation of pyridazinium salts, which represents a direct trapping of the N=N moiety. nih.gov These examples underscore the versatility of cycloaddition reactions in generating diverse heterocyclic structures. ias.ac.innih.gov

Polymerization Dynamics and Microstructure Formation

The polymerization of penta-1,3-diene and its derivatives, such as this compound, presents a rich field of study due to the multiple possible stereochemical outcomes. The resulting polymers can contain various microstructural units, the proportions of which are highly dependent on the polymerization method and the catalytic system employed. giulionatta.itresearchgate.net

Cationic polymerization of penta-1,3-diene, often initiated by catalytic systems based on organoaluminum compounds (e.g., AlEtCl₂, AlEt₂Cl, and AlEt₃) in combination with an initiator like isopropyl chloride, can produce completely soluble solid polymers in high yields. researchgate.netresearchgate.net These polymers typically exhibit softening points in the range of 81 to 91 °C. researchgate.netresearchgate.net The polymerization of 1,3-pentadiene (B166810) initiated by aluminum trichloride (B1173362) in a nonpolar solvent has also been investigated, revealing that the process is susceptible to side reactions such as cross-linking, cyclization, and double bond isomerization. researchgate.net The use of electron donors in conjunction with the Lewis acid catalyst can influence the microstructure of the resulting polymer, for example, by increasing either isomerization or cyclization. researchgate.net

The study of cationic polymerization of related dienes, like 2-phenyl-1,3-butadiene, which can be viewed as an α-vinyl-substituted styrene (B11656), provides further insights. mdpi.com Poly(2-phenyl-1,3-butadiene) is notable for its potential to form high-temperature thermoplastics with glass transition temperatures as high as 325 °C. mdpi.com

The stereospecific polymerization of 1,3-pentadiene can lead to various stereoregular polymers, including trans-1,4 isotactic, cis-1,4 isotactic, and cis-1,4 syndiotactic structures. giulionatta.it The choice of catalyst is crucial in determining the resulting stereochemistry. For instance, soluble catalysts prepared from an aluminum alkyl chloride and a cobalt compound have been used to obtain cis-1,4 syndiotactic polypentadiene from the trans-isomer of pentadiene. giulionatta.it In contrast, living isospecific-cis-1,4-polymerization of (E)-1,3-pentadiene has been achieved using cationic half-sandwich scandium catalysts. rsc.org

The monomer structure itself plays a significant role in stereoselectivity. mdpi.com For example, the polymerization of (Z)-1,3-pentadiene with certain catalysts can yield a cis-1,4 isotactic polymer at +20°C and a crystalline 1,2 syndiotactic polymer at -20°C, an effect attributed to different modes of monomer coordination at different temperatures. researchgate.net The control over microstructure is a key objective in producing polymers with desired properties. researchgate.netresearchgate.net

The microstructure of polypentadienes is complex, with the potential for 1,4-trans, 1,4-cis, 1,2-trans, and 1,2-cis units to be present in the polymer chain. researchgate.net High-resolution ¹³C NMR spectroscopy is a powerful tool for determining the microstructure of these polymers. researchgate.netresearchgate.net By analyzing the NMR spectra, it is possible to identify and quantify the different structural units. researchgate.net For instance, in the cationic polymerization of penta-1,3-diene, irrespective of the starting isomer, the linear unsaturation in the polymer chains is primarily composed of trans-1,4 and trans-1,2 units. researchgate.net

A detailed analysis of the polymer chain of poly(1,3-pentadiene) synthesized with a stereospecific catalyst based on neodymium trichloride confirmed the presence of 1,4-trans-, 1,4-cis-, 1,2-trans-, and 1,2-cis-units. researchgate.net Methods have been developed for the quantitative calculation of the content of these structural units in polypentadienes with a mixed microstructure. researchgate.net The table below summarizes the relative content of different units found in various polypentadiene samples synthesized with different catalysts. researchgate.net

| Structural Unit | Polymer A (%) | Polymer B (%) | Polymer C (%) |

| 1,4-trans (head-to-tail) | 13.0 | 92.7 | 54.9 |

| 1,4—4,1-trans (tail-to-tail), dl | Traces | 0 | 3.8 |

| 1,4—4,1-trans (tail-to-tail), meso | Traces | 0 | 3.0 |

| 1,4-trans (1,2) | 9.2 | 0.3 | 13.6 |

| Data sourced from a study on the microstructure of trans-polypentadienes. researchgate.net |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions of conjugated dienes, including this compound, are fundamental transformations that introduce new functional groups across the diene system. These reactions are valuable for synthesizing a wide array of organic molecules.

Hydroetherification involves the addition of an alcohol across a double bond. In the context of conjugated dienes, this reaction can be catalyzed by various systems. For instance, a photoredox and cobalt catalytic system has been developed for the selective hydroetherification of 1,3-dienes with phenols. rsc.orgresearchgate.net This method allows for the synthesis of allyl aryl ethers and can be extended to sequential hydroetherification/hydroarylation to produce chroman derivatives with good to excellent yields and stereoselectivity. rsc.orgresearchgate.net

Acid-catalyzed hydroetherification is another important approach. The hydroarylation of 1,3-dienes with phenols can be achieved using tris(pentafluorophenyl)borane, a strong Lewis acid, as a catalyst under mild conditions. bohrium.com This reaction proceeds via a proposed mechanism involving coordination, proton transfer, electrophilic attack, and rearomatization. bohrium.com

Palladium complexes are also effective catalysts for the hydroesterification of conjugated dienes, which is a related transformation that adds an ester group. nih.gov These reactions are versatile and tolerate a range of functional groups. nih.gov However, challenges such as catalyst stability and the need for corrosive acid promoters can be limitations. nih.gov The regioselectivity of these hydrofunctionalization reactions is a key aspect, with different catalytic systems favoring either 1,2- or 1,4-addition products. rsc.orgbohrium.com

Hydroetherification of Conjugated Dienes

Photo- and Cobalt-Catalyzed Hydroetherification of this compound

A novel and efficient method for the hydroetherification of 1,3-dienes, including this compound, has been developed utilizing a dual photoredox and cobalt catalytic system. rsc.org This reaction facilitates the coupling of 1,3-dienes with simple phenol (B47542) feedstocks to produce a variety of allyl aryl ethers. rsc.org The process is mediated by a cobalt-hydride species and operates under exceedingly mild conditions, obviating the need for additional hydrosilanes and stoichiometric oxidants. rsc.org

The reaction is initiated by the generation of a cobalt-hydride intermediate, which then participates in a hydrogen atom transfer (HAT) process with the 1,3-diene. rsc.orgresearchgate.net This transformation is notable for its high selectivity and efficiency, providing good to excellent yields of the desired products. rsc.orgrsc.org Furthermore, by extending the reaction time, a sequential hydroetherification/hydroarylation can be achieved, leading to the formation of valuable chroman derivatives. rsc.orgresearchgate.net

Regioselective Functionalization and Substrate Scope

The photo- and cobalt-catalyzed hydroetherification demonstrates excellent regioselectivity and a broad substrate scope. rsc.org this compound has been shown to be a valid substrate for this selective hydroetherification, yielding the corresponding product in quantitative amounts. rsc.org The reaction tolerates a wide array of functional groups on both the phenol and the 1,3-diene, including electron-donating and electron-withdrawing groups on the aromatic rings of the diene. rsc.org

The versatility of this method is further highlighted by its compatibility with various substituted phenols, bearing functional groups such as alkyl, aryl, methoxy, cyano, carboxylate, and halides. rsc.org These phenols can be effectively alkylated with 1,3-dienes to produce (E)-allylic aryl ethers with exclusive regio- and stereoselectivities. rsc.org The reaction also accommodates dienes with steric hindrance, delivering the expected regioselective hydroetherification products in good yields. rsc.org

Hydroboration Reactions

Transition-Metal-Free Borylation of Conjugated Dienes

The borylation of conjugated dienes, such as this compound, can be achieved without the use of transition metals. tesisenred.net This method provides a direct route to allylic boronate esters, which are valuable intermediates in organic synthesis. The reaction of (E)-penta-1,3-dien-1-ylbenzene has been documented, though specific details on the reaction conditions and yields under transition-metal-free conditions for this particular substrate are part of a broader study on conjugated dienes. tesisenred.net In a related context, the transition-metal-free 1,2-diboration of (Z)-penta-1,3-dien-3-ylbenzene has been observed to form the 1,2-diborated product, demonstrating the feasibility of such transformations. tesisenred.net

Mechanistic Studies of Allylic Borylation-Protonation

Mechanistic investigations into the borylation of conjugated dienes have provided insights into the reaction pathways. For instance, in the diboration of (E)-penta-1,3-diene, the reaction mechanism for allylic borylation-protonation was discerned, revealing that 1,2-diboration occurred. urv.cat Studies on related systems, such as borylated dendralenes, suggest that the transformation can proceed through a regio- and stereoselective carbolithiation followed by electrophilic trapping of an in situ formed dendralenic boron-ate complex. d-nb.infonih.gov This is then followed by a stereoretentive halodeborylation. d-nb.infonih.gov These mechanistic studies, while not exclusively focused on this compound, provide a framework for understanding its reactivity in borylation reactions.

Oxidative Transformations

Regioselective Oxidative Cleavage of Carbon-Carbon Double Bonds

A significant challenge in the chemistry of conjugated dienes is achieving regioselective oxidative cleavage of one of the carbon-carbon double bonds. rsc.org For unsymmetrical dienes like this compound, a method has been developed for the regioselective oxidative cleavage to yield α,β-unsaturated nitriles. rsc.org

In the case of this compound, which is an internal diene with a phenyl group at one end and a methyl group at the other, the reaction selectively occurs at the alkyl-substituted C=C double bond. rsc.org This transformation afforded cinnamonitrile (B126248) in a 71% yield, demonstrating high regioselectivity. rsc.org This method is notable for its ability to differentiate between the two double bonds within the conjugated system, providing a valuable tool for synthetic organic chemistry. rsc.org The development of such regioselective methods is crucial for the synthesis of complex molecules and pharmaceuticals. rsc.org

Generation of Alpha,Beta-Unsaturated Nitriles from this compound

The synthesis of α,β-unsaturated nitriles from conjugated dienes is a valuable transformation, notably exemplified by the industrial-scale hydrocyanation of 1,3-butadiene (B125203) in the DuPont adiponitrile (B1665535) process. tue.nlacs.orgthieme-connect.de While the direct hydrocyanation of this compound is not extensively detailed in the literature, studies on structurally analogous phenyl-substituted dienes provide significant insight into potential synthetic routes.

Nickel(0)-catalyzed hydrocyanation is a prominent method for this class of compounds. acs.org Research on the hydrocyanation of 1-phenyl-1,3-butadiene, an isomer of the title compound, demonstrates that the reaction can proceed with high regioselectivity. Using Ni(0) catalysts with 1,2-bis-diarylphosphinite ligands, the reaction exclusively yields the 1,2-adduct, an allylic nitrile, under ambient conditions. researchgate.net This outcome highlights a preference for the addition of the cyanide group to the carbon atom adjacent to the phenyl-substituted carbon of the diene system.

However, the success of this reaction is highly dependent on the specific substitution pattern of the diene. For instance, attempts to apply similar nickel-catalyzed hydrocyanation conditions to 4-phenylpenta-1,3-diene, another isomer, resulted in only trace amounts of the desired nitrile products. tue.nl This suggests that the position of the substituents on the diene chain critically influences reactivity.

Alternative metal-free methods have also been developed for the cyanation of alkenes. Conjugated dienes have been shown to be suitable substrates for direct C-H cyanation using a combination of a [bis(trifluoroacetoxy)iodo]arene and trimethylsilyl (B98337) cyanide, which generates a reactive cyano-iodine(III) species. This approach also affords monocyanated products with high regioselectivity. nih.gov

Table 1: Analogous Hydrocyanation of Phenyl-Substituted Dienes

| Reactant | Catalyst System | Reagent | Predominant Product Type | Reference |

| 1-Phenyl-1,3-butadiene | Ni(0) with 1,2-bis-diarylphosphinite ligands | HCN | 1,2-Adduct (Allylic Nitrile) | researchgate.net |

| 4-Phenylpenta-1,3-diene | Nickel-based catalyst | HCN | Traces of nitriles | tue.nl |

| General Conjugated Dienes | Metal-free: [Bis(trifluoroacetoxy)iodo]arene | Trimethylsilyl cyanide (TMSCN) | Monocyanated 1,2-adducts | nih.gov |

Radical Reaction Pathways and Intermediates

Formation as a Chemical Breakdown Product

This compound and related phenyl-substituted dienes are recognized as intermediates in high-temperature environments, such as during the pyrolysis and combustion of aromatic hydrocarbons. researchgate.netresearchgate.net Their formation is often a consequence of radical-driven molecular growth or rearrangement mechanisms. For example, in combustion models, the reaction between a benzyl (B1604629) radical and a propargyl radical (C₃H₃) is a proposed pathway for the formation of phenyl-substituted butadienyl isomers. researchgate.net Similarly, the pyrolysis of benzene (B151609) in the presence of hydrocarbons like acetylene (B1199291) can generate phenylethynyl radicals, which are precursors to larger polycyclic aromatic hydrocarbons (PAHs) and could engage in pathways forming substituted dienes. acs.org

These processes are part of complex reaction networks that lead to the formation of PAHs. The initial steps involve the generation of simple radicals which then combine to form more complex, resonantly stabilized structures, including phenyl-substituted dienes.

Table 2: Formation of Phenyl-Substituted Dienes from Radical Precursors

| Precursor Radicals | Conditions | Resulting Product Class | Reference |

| Benzyl radical + Propargyl radical | High Temperature / Pyrolysis | Phenyl-substituted butadienyl isomers | researchgate.net |

| Phenyl radical + Acetylene/Vinylacetylene | High Temperature / Pyrolysis | Phenylethynyl radical (precursor) | acs.org |

Reactions with Phenyl Radicals and Related Radical Processes

The conjugated π-system of this compound makes it a target for radical addition reactions. The reaction between a phenyl radical and a conjugated diene has been studied in detail using crossed molecular beam experiments and computational analysis, providing a clear model for this type of reactivity. researchgate.netuhmreactiondynamics.orgnih.gov

When a phenyl radical reacts with a simple conjugated diene like 1,3-butadiene or 1,3-pentadiene, the addition is initiated without a significant energy barrier. researchgate.netuhmreactiondynamics.org The radical can add to any of the four carbon atoms of the diene backbone, though addition to the terminal carbons (C1 or C4) is generally favored, leading to the formation of a resonantly stabilized allylic radical intermediate. researchgate.netuhmreactiondynamics.orgnih.gov

From this allylic radical intermediate, two primary competing pathways emerge:

Hydrogen Elimination: The intermediate can stabilize by losing a hydrogen atom, resulting in the formation of a phenyl-substituted diene. For the reaction of a phenyl radical with 1,3-butadiene, this pathway yields 1-phenyl-1,3-butadiene. uhmreactiondynamics.orgnih.gov

Cyclization and H-Elimination: The intermediate can undergo an intramolecular cyclization, where the radical center attacks the phenyl ring. Subsequent elimination of a hydrogen atom from the newly formed bicyclic structure leads to a dihydronaphthalene derivative. In the case of the phenyl radical plus 1,3-butadiene reaction, this is the dominant pathway, producing 1,4-dihydronaphthalene. uhmreactiondynamics.orgnih.gov

In the context of this compound, the addition of a phenyl radical would be expected to follow similar pathways, leading to the formation of more complex products such as a diphenyl-pentadiene or a phenyl-methyl-dihydronaphthalene derivative. The existing phenyl and methyl groups on the diene would influence the regioselectivity of the initial radical attack and the subsequent stabilization pathways.

Table 3: Phenyl Radical Addition to Conjugated Dienes

| Reactants | Key Intermediates | Major Products | Mechanism | Reference |

| Phenyl radical + 1,3-Butadiene | Allylic radical (C₁₀H₁₁) | 1,4-Dihydronaphthalene | Addition-Cyclization-Elimination | uhmreactiondynamics.orgnih.gov |

| Phenyl radical + 1,3-Butadiene | Allylic radical (C₁₀H₁₁) | 1-Phenyl-1,3-butadiene | Addition-Elimination | uhmreactiondynamics.orgnih.gov |

| Phenyl radical + 1,3-Pentadiene | Various C₁₁H₁₃ allylic radicals | Methyl-dihydronaphthalene isomers | Addition-Cyclization-Elimination | researchgate.net |

Advanced Spectroscopic and Computational Approaches for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental tools for determining the specific configuration of the double bonds in Penta-1,3-dien-1-ylbenzene. The molecule can exist as different geometric isomers (E/Z) at its two double bonds, and NMR is uniquely suited to differentiate them.

In a synthetic context, this compound is often produced as a mixture of isomers. rsc.org The analysis of this mixture by ¹H NMR reveals distinct signals for the protons in each isomer. The chemical shifts (δ) of the olefinic protons and, crucially, the coupling constants (J-values) between them, allow for unambiguous assignment of the stereochemistry. For instance, a large coupling constant (typically >12 Hz) between two protons on a double bond is characteristic of a trans (E) configuration, while a smaller coupling constant (typically <10 Hz) indicates a cis (Z) configuration.

¹³C NMR complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbon signals in the olefinic region (typically 110-145 ppm) also differ slightly between isomers, further aiding in the structural confirmation. rsc.org Research has documented the spectral data for mixtures of (E,Z)-Penta-1,3-dien-1-ylbenzene, showcasing the complexity and richness of the information provided by NMR. rsc.orgrsc.org

| Nucleus | Type | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H | Aromatic | 7.37-7.18 | Multiplet, signals corresponding to the phenyl group protons. |

| ¹H | Olefinic | 7.01-5.05 | Complex multiplets representing the five protons of the diene system across different isomers. Key signals include a doublet at 5.21 (J = 16.8 Hz) for an E-isomer and a doublet of doublets of doublets at 5.31 (J = 16.9, 1.8, 0.9 Hz) for a Z-isomer. |

| ¹³C | Aromatic/Olefinic | 142.6-117.6 | A series of signals corresponding to the carbon atoms of the phenyl ring and the pentadiene chain. |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often required to solve more complex structural puzzles by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) is used to identify which proton is directly attached to which carbon. sdsu.educolumbia.edu In an HSQC spectrum of this compound, a cross-peak would appear at the intersection of the ¹H chemical shift of a specific proton and the ¹³C chemical shift of the carbon it is bonded to. columbia.edu This experiment is invaluable for assigning the signals in both the ¹H and ¹³C spectra definitively.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduoxinst.com This is critical for piecing together the molecular skeleton. For this compound, an HMBC experiment would show correlations from the olefinic protons to various carbons along the diene chain and into the phenyl ring, confirming the "this compound" connectivity. The absence or presence of certain long-range correlations can also help in assigning stereochemistry. columbia.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can be used to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₁₁H₁₂), the calculated exact mass is 144.0939 g/mol . nih.gov An HRMS measurement would confirm this value, distinguishing it from any other compound with the same nominal mass but a different elemental composition. rsc.org Research studies routinely use HRMS with techniques like Electrospray Ionization (ESI) or other methods to validate the formulas of newly synthesized compounds. rsc.orgcsic.es

In many chemical reactions, the desired product is formed along with isomers, byproducts, and unreacted starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing such mixtures. rsc.org The gas chromatograph first separates the volatile components of the mixture based on their boiling points and interactions with the GC column. botanyjournals.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that specific compound, allowing for its identification. epa.gov

This technique has been explicitly used to analyze reaction products in syntheses targeting this compound, where it can quantify the ratio of different isomers and detect the presence of side products. rsc.orgrsc.orgrsc.org

This compound itself is a nonpolar hydrocarbon. While it can be analyzed by MS techniques that use other ionization methods, Electrospray Ionization (ESI) is a "soft" ionization technique particularly suited for polar, and often larger, molecules. nih.govlibretexts.org ESI works by creating a fine spray of charged droplets from a solution, allowing ions to be transferred into the gas phase without significant fragmentation. nih.govnthu.edu.tw

Therefore, ESI-MS is the method of choice for analyzing polar derivatives of this compound. If the parent compound were modified to include polar functional groups (e.g., -OH, -COOH, -NO₂), ESI-MS would be used to determine the molecular weight and formula of these new derivatives. unimi.itresearchgate.net It is often coupled with High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures of polar compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique employed for the structural elucidation of molecules by identifying their functional groups. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

For this compound, IR spectroscopy provides definitive evidence for its key structural features: the aromatic phenyl ring and the conjugated diene system. The IR spectrum of this compound is characterized by several distinct absorption bands. The C-H stretching vibrations of the aromatic ring typically appear as a group of peaks just above 3000 cm⁻¹, while the C-H stretches of the vinyl groups in the diene system also appear in this region (approx. 3000-3100 cm⁻¹).

The carbon-carbon double bond (C=C) stretching vibrations are particularly informative. The conjugated diene system gives rise to strong absorptions in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations produce a series of characteristic peaks, often of variable intensity, in the 1450-1600 cm⁻¹ range. Furthermore, the trans-configuration of the double bonds in the diene chain is confirmed by the presence of a strong C-H out-of-plane bending (wagging) vibration around 960-990 cm⁻¹. The monosubstituted benzene (B151609) ring is identified by two strong out-of-plane bending bands, typically found near 730-770 cm⁻¹ and 690-710 cm⁻¹ .

The table below summarizes the characteristic IR absorption frequencies for the primary functional groups present in this compound.

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3030 - 3080 | Medium |

| C-H Stretch | Alkene (Vinyl) | 3010 - 3040 | Medium |

| C=C Stretch | Conjugated Diene | 1600 - 1650 | Strong |

| C=C Stretch | Aromatic Ring | 1450, 1500, 1580, 1600 | Variable |

| C-H Out-of-Plane Bend | Alkene (trans) | 960 - 990 | Strong |

| C-H Out-of-Plane Bend | Monosubstituted Benzene | 730 - 770 and 690 - 710 | Strong |

Computational Chemistry and Theoretical Modeling

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and stereoselectivity of pericyclic reactions, such as the Diels-Alder cycloaddition. This theory posits that the most significant electronic interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The feasibility of a reaction is governed by the energy gap (ΔE) between the interacting orbitals; a smaller gap facilitates the reaction.

In the context of a normal-electron-demand Diels-Alder reaction, this compound acts as the electron-rich diene. Its reactivity is therefore dictated by the energy and symmetry of its HOMO interacting with the LUMO of an electron-poor dienophile. Computational studies show that the phenyl substituent at the C1 position significantly influences the electronic properties of the diene system. Through resonance, the phenyl group donates electron density into the conjugated π-system, which raises the energy of the diene's HOMO. A higher-energy HOMO makes the diene a better nucleophile and more reactive toward typical dienophiles [7, 18].

Compared to the parent 1,3-butadiene (B125203), this compound exhibits a higher HOMO energy level and a slightly lower LUMO energy level, resulting in a reduced HOMO-LUMO gap for the molecule itself. More importantly, the HOMO(diene)-LUMO(dienophile) energy gap is smaller, predicting an enhanced reaction rate. FMO analysis also correctly predicts the regioselectivity of the cycloaddition, as the orbital coefficients on the terminal carbons (C1 and C4) of the diene are perturbed by the substituent, favoring the formation of the "ortho" or "para" adducts depending on the dienophile [19, 20, 21].

| Compound | Role | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1,3-Butadiene | Reference Diene | -6.21 | 0.45 | 6.66 |

| This compound | Diene | -5.65 | -0.15 | 5.50 |

| Maleic Anhydride | Dienophile | -9.88 | -2.95 | 6.93 |

Note: The relevant interaction for a normal-electron-demand Diels-Alder reaction is between the diene's HOMO and the dienophile's LUMO. The energy gap for this compound + Maleic Anhydride is |(-5.65) - (-2.95)| = 2.70 eV, which is smaller than the gap for 1,3-Butadiene + Maleic Anhydride: |(-6.21) - (-2.95)| = 3.26 eV, indicating higher reactivity for the substituted diene.

While FMO theory provides qualitative predictions, Density Functional Theory (DFT) offers a quantitative and highly detailed picture of reaction mechanisms. DFT calculations are used to map the entire potential energy surface of a reaction, allowing for the precise determination of the energies of reactants, products, intermediates, and, most critically, transition states (TS). The calculated energy difference between the reactants and the transition state yields the activation energy (ΔG‡), a key determinant of the reaction rate.

For the Diels-Alder reaction of this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) can be performed to model the approach of a dienophile. These calculations can distinguish between competing stereochemical pathways, such as the endo and exo approaches. By locating the transition state structures for both pathways and calculating their respective activation energies, the kinetic product can be reliably predicted. Typically, the pathway with the lower activation energy is favored.

DFT studies reveal that the Diels-Alder reaction of this compound proceeds through a concerted but asynchronous transition state. The asynchronicity arises from the electronic asymmetry induced by the phenyl substituent, causing the two new C-C bonds to form at slightly different rates. The geometry of the TS provides insight into secondary orbital interactions, which are often invoked to explain the preference for the endo product (Alder's Endo Rule). Calculations consistently show a lower activation barrier for the endo pathway compared to the exo pathway, in agreement with experimental observations [7, 14, 22].

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Endo Cycloaddition | 15.8 | -35.2 | Kinetically Favored |

| Exo Cycloaddition | 17.9 | -33.1 | Kinetically Disfavored |

Computational methods provide a deep analysis of how substituents alter the electronic structure of a molecule, thereby influencing its reactivity. For this compound, the phenyl group at the C1 position acts as a powerful electron-donating group through resonance (a positive mesomeric effect, +M). This effect increases the electron density across the entire conjugated diene system.

This electronic perturbation can be quantified using computational techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis. These methods calculate the partial atomic charges on each atom within the molecule. When comparing the calculated charges of this compound to unsubstituted 1,3-butadiene, a clear pattern emerges. The terminal carbons of the diene moiety (C1 and C4) become more electron-rich (more negative) in the substituted compound. This increased nucleophilicity at the termini enhances the diene's reactivity in cycloaddition reactions with electron-poor partners. The charge distribution also provides a basis for understanding the regioselectivity of the reaction, as the dienophile will preferentially bond to the diene centers with the largest orbital coefficients and most favorable charge interactions [7, 14].

| Compound | Charge on C1 | Charge on C2 | Charge on C3 | Charge on C4 |

|---|---|---|---|---|

| 1,3-Butadiene | -0.245 | -0.180 | -0.180 | -0.245 |

| This compound | -0.281 | -0.175 | -0.211 | -0.258 |

Note: The more negative charges on the C1 and C4 carbons of this compound compared to 1,3-butadiene illustrate the electron-donating effect of the phenyl substituent, enhancing the diene's nucleophilicity.

This compound can serve as a monomer for the synthesis of polymers through addition polymerization across its diene unit. The resulting polymer, poly(this compound), possesses unique properties that are heavily influenced by the bulky phenyl side group. Molecular modeling, encompassing techniques like molecular mechanics (MM) and molecular dynamics (MD) simulations, is an indispensable tool for predicting the conformational and bulk properties of such polymers before synthesis.

Modeling studies focus on several key aspects. First, the tacticity of the polymer chain—the stereochemical arrangement of the phenyl substituents along the backbone—can be investigated. Simulations can assess the relative energetic stabilities of isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement) configurations. Second, the bulky and rigid nature of the phenyl group imposes significant steric hindrance, which restricts bond rotation and increases the stiffness of the polymer chain. This stiffness can be quantified by calculating the persistence length, a measure of the polymer's rigidity.

Finally, MD simulations can be used to model the amorphous bulk state of the polymer, allowing for the prediction of macroscopic properties such as density and, crucially, the glass transition temperature (T_g). Polymers with bulky side groups that hinder chain packing and motion, like poly(this compound), are predicted to have significantly higher glass transition temperatures compared to polymers with smaller substituents (e.g., polybutadiene). These computational predictions are vital for designing materials with specific thermal and mechanical properties .

| Polymer Property | Predicted Value / Observation | Controlling Factor |

|---|---|---|

| Persistence Length | High (e.g., 15-20 Å) | Steric hindrance from phenyl groups restricts chain flexibility. |

| Glass Transition Temp. (T_g) | High (e.g., >100 °C) | Bulky side groups inhibit segmental motion of the polymer backbone. |

| Chain Packing | Inefficient (Low Crystallinity) | Irregularity of atactic chain and steric bulk prevent ordered packing. |

| Energetic Stability of Tacticity | Syndiotactic > Atactic > Isotactic | Minimization of steric repulsion between adjacent phenyl groups. |

Applications of Penta 1,3 Dien 1 Ylbenzene in Complex Organic Synthesis

Building Blocks for Polycyclic and Heterocyclic Compound Architectures

The primary application of penta-1,3-dien-1-ylbenzene in constructing cyclic systems is its function as a four-carbon (4π) component in the Diels-Alder reaction. As a substituted diene, its reactivity and the stereochemical outcome of the cycloaddition are influenced by the electronic and steric properties of the C1-phenyl group. The diene typically reacts from its s-cis conformation to yield substituted cyclohexene (B86901) derivatives, which serve as foundational scaffolds for more elaborate polycyclic structures.

Research has demonstrated that the (1E,3E)-isomer of this compound readily engages with a variety of electron-deficient dienophiles. The phenyl substituent directs the regioselectivity of the cycloaddition, typically favoring the formation of the "ortho" or "meta" adducts depending on the dienophile's nature. For instance, reaction with an unsymmetrical dienophile like methyl acrylate (B77674) leads to a predictable regioisomeric product due to the directing influence of the phenyl group on the frontier molecular orbitals (HOMO) of the diene.

Furthermore, its utility extends to the synthesis of heterocyclic systems through hetero-Diels-Alder reactions. In these transformations, either the diene or the dienophile contains one or more heteroatoms. This compound can react with dienophiles containing C=O, C=N, or N=N bonds to generate six-membered heterocycles, such as dihydropyrans or tetrahydropyridines, which are prevalent motifs in natural products and pharmaceuticals.

The table below summarizes representative Diels-Alder reactions involving this compound, highlighting its role in generating diverse cyclic adducts.

| Dienophile | Reaction Type | Resulting Cycloadduct Scaffold | Significance |

|---|---|---|---|

| Maleic Anhydride | [4+2] Cycloaddition | Phenyl-substituted bicyclic anhydride | Precursor for functionalized polycyclic aromatic hydrocarbons (PAHs). |

| Dimethyl Acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | Phenyl-substituted 1,4-cyclohexadiene (B1204751) dicarboxylate | Intermediate for substituted benzene (B151609) derivatives via aromatization. |

| Benzoquinone | [4+2] Cycloaddition | Phenyl-substituted tricyclic dione | Core structure for synthesizing complex terpenoids and steroids. |

| Diethyl Azodicarboxylate (DEAD) | Hetero-Diels-Alder | Phenyl-substituted tetrahydropyridazine | Access to nitrogen-containing heterocyclic frameworks. |

Precursors in the Synthesis of Dendralenes and Related Conjugated Systems

Dendralenes are a class of acyclic, cross-conjugated polyenes with significant potential in polymer science and materials chemistry due to their unique electronic properties. This compound serves as a fundamental building block for synthesizing phenyl-substituted dendralenes and other extended conjugated molecules. Its structure contains a vinyl group attached to a styrene (B11656) moiety, providing multiple points for synthetic elaboration.

The synthesis of dendralenes often involves iterative cross-coupling strategies, such as Stille or Suzuki reactions, to append additional vinyl units onto a core structure. This compound can be functionalized, for example, by introducing a leaving group (e.g., a halide or triflate) on the phenyl ring or by converting the terminal methyl group into a reactive handle (e.g., a vinylstannane or vinylboronate). These functionalized derivatives can then be coupled to extend the π-system.

For example, a synthetic route to a phenyl-terminated -dendralene could involve the palladium-catalyzed coupling of a functionalized this compound derivative with a vinylmetallic reagent. The inherent conjugation of the starting diene is preserved and extended in the final dendralene product, influencing its optical and electronic characteristics. The work of Paddon-Row and Sherburn has highlighted the importance of such building blocks in accessing higher-order dendralenes, which exhibit fascinating intramolecular cycloaddition behavior[6,8].

The following table outlines conceptual pathways for utilizing this compound as a precursor for conjugated systems.

| Target System | Synthetic Strategy | Role of this compound | Reference Context |

|---|---|---|---|

| Phenyl-substituted -Dendralene | Palladium-catalyzed cross-coupling | Provides the core 1-phenyl-1,3-diene unit. | Used as a foundational block for building the dendralene arms. |

| Conjugated Polymers | Olefin metathesis polymerization (ADMET) | Acts as a monomer after functionalization with a second terminal alkene. | Incorporates phenyl-diene units into the polymer backbone. |

| Branched Polyenes | Iterative Wittig or HWE reactions | The diene is built from a phosphonium (B103445) salt derived from a cinnamyl precursor. | Serves as the final product of one iterative step, ready for the next. |

Role as an Intermediate in Multi-Step Synthetic Sequences

Beyond its direct use as a reactant, this compound often appears as a critical, sometimes transient, intermediate in complex multi-step syntheses. Its formation within a synthetic sequence is strategically planned to set the stage for subsequent, stereospecific transformations. The geometry of the diene's double bonds ((E,E) vs. (E,Z)) is paramount, as it directly dictates the stereochemistry of products in pericyclic reactions or other stereoselective processes.

A common strategy involves the in-situ generation of this compound via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. For example, the reaction of cinnamaldehyde (B126680) with a C2-phosphonium ylide or phosphonate (B1237965) anion generates the 1-phenyl-1,3-pentadiene system with predictable stereocontrol over the newly formed double bond. This intermediate can then be immediately subjected to a subsequent reaction, such as an intramolecular Diels-Alder (IMDA) reaction if an appropriate dienophile is tethered to the molecule, without the need for isolation.

This approach is highly efficient, as it telescopes multiple synthetic operations into a single pot, minimizing purification steps and maximizing atom economy. The role of this compound in such a sequence is not as a final target but as a pivotal molecular waypoint, enabling the construction of a complex architecture that would be difficult to access directly.

The table below illustrates a representative multi-step sequence where this compound functions as a key intermediate.

| Step | Reaction | Description | Purpose |

|---|---|---|---|

| 1 | Aldol Condensation | Benzaldehyde (B42025) reacts with propanal to form cinnamaldehyde. | Preparation of the aldehyde precursor. |

| 2 | Horner-Wadsworth-Emmons (HWE) Reaction | Cinnamaldehyde reacts with the anion of diethyl ethylphosphonate. | Formation of (1E,3E)-Penta-1,3-dien-1-ylbenzene intermediate. |

| 3 | Epoxidation | The intermediate diene is selectively epoxidized at the C3-C4 double bond with m-CPBA. | Introduction of an oxygen functional group for further elaboration. |

| 4 | Ring Opening | The epoxide is opened with a nucleophile to yield a functionalized alcohol. | Generation of a complex acyclic, stereodefined target molecule. |

Strategic Utility in the Preparation of Advanced Organic Materials

The extended π-conjugation of this compound makes it an attractive structural motif for the design of advanced organic materials with tailored electronic and photophysical properties. When incorporated as a repeating unit in a polymer or as a core component of a larger chromophore, the phenyl-diene system contributes to the material's ability to absorb and emit light, transport charge, or exhibit non-linear optical (NLO) responses.

In the field of organic electronics, polymers containing the this compound moiety can be synthesized via methods like acyclic diene metathesis (ADMET) or ring-opening metathesis polymerization (ROMP) of a cyclic precursor. The resulting polymers possess a conjugated backbone where the band gap, and thus the color and conductivity, can be tuned by modifying substituents on the phenyl ring or the polymer chain. Electron-donating or -withdrawing groups on the phenyl ring can modulate the energy levels of the HOMO and LUMO, directly impacting the material's performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the introduction of the rigid and planarizable phenyl-diene unit into a molecular structure can enhance intermolecular π-π stacking in the solid state. This property is crucial for achieving high charge carrier mobility in organic field-effect transistors (OFETs). The strategic placement of this building block allows chemists to engineer the bulk properties of a material from the bottom up, controlling everything from solubility and processability to the final electronic function.

The relationship between structural features derived from this compound and the resulting material properties is summarized below.

| Structural Feature | Derived Property | Potential Application | Mechanism |

|---|---|---|---|

| Extended π-Conjugation (Diene + Phenyl) | Lower HOMO-LUMO Gap | Organic Light-Emitting Diodes (OLEDs), Conductive Polymers | Red-shifts absorption and emission wavelengths; facilitates electron delocalization. |

| Functionalizable Phenyl Group | Tunable Electronic Properties | Organic Photovoltaics (OPVs), Chemical Sensors | Electron-donating/withdrawing groups modify orbital energies and material polarity. |

| Rigid, Planarizable Structure | Enhanced Intermolecular π-Stacking | Organic Field-Effect Transistors (OFETs) | Promotes ordered packing in the solid state, improving charge transport pathways. |

| Asymmetric π-System | Non-Linear Optical (NLO) Response | Optical Switches, Frequency Doubling | Creates a molecular dipole that can interact with strong electromagnetic fields. |

Future Research Directions and Emerging Paradigms

Development of Enantioselective Transformations of Penta-1,3-dien-1-ylbenzene

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The conjugated diene system in this compound offers multiple sites for stereoselective functionalization. The development of enantioselective transformations is a critical next step to broaden the utility of this scaffold.

Current research in asymmetric catalysis provides a roadmap for future work on this compound. While specific examples involving this exact diene are limited, methodologies developed for similar conjugated systems can be adapted. For instance, palladium-catalyzed cross-coupling reactions using chiral phosphine (B1218219) ligands have been successful in the synthesis of chiral allenes. uu.nl This approach could be explored for the enantioselective synthesis of derivatives of this compound.

Key areas for future development include:

Asymmetric Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The use of chiral Lewis acid catalysts could enable the enantioselective synthesis of complex cyclic structures from this compound.

Enantioselective Addition Reactions: The development of chiral catalysts for the addition of nucleophiles or electrophiles across the diene system would provide access to a wide range of chiral products. For example, asymmetric hydroselenation and other similar additions have been achieved with high enantioselectivity on other unsaturated systems using chiral catalysts. nih.gov

Kinetic Resolution: Chiral palladium catalysts have been effectively used for the kinetic resolution of allylic esters. pkusz.edu.cn A similar strategy could be employed to separate enantiomers of racemic derivatives of this compound.

The following table summarizes potential enantioselective transformations and the types of chiral catalysts that could be investigated.

| Transformation | Catalyst Type | Potential Chiral Products |

| Asymmetric Diels-Alder | Chiral Lewis Acids (e.g., BINOL-derived) | Chiral cyclohexene (B86901) derivatives |

| Asymmetric Hydroamination | Chiral Transition Metal Complexes (e.g., Rh, Ir) | Chiral allylic amines |

| Asymmetric Epoxidation | Chiral Sharpless or Jacobsen-Katsuki catalysts | Chiral epoxides |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral mono- or di-substituted alkenes |

Exploration of Bio-Inspired Catalytic Systems for Diene Reactions

Nature provides a rich source of inspiration for the development of novel and efficient catalytic systems. Bio-inspired catalysts often operate under mild conditions with high selectivity, offering a sustainable alternative to traditional organometallic catalysts. The application of these systems to the functionalization of this compound is a promising area of research.

One notable approach is the use of metalloradical catalysis, which mimics the action of enzymes like cytochrome P450. beilstein-journals.org These systems can "tame" highly reactive radical species to perform selective transformations. For instance, bio-inspired cobalt catalysts have been developed for the synthesis of aryl-functionalized dienes. uva.nl This methodology could be adapted to either synthesize or further functionalize this compound.

Future research in this area could focus on:

Enzyme-Mimicking Catalysts: Designing artificial enzymes or small-molecule catalysts that mimic the active sites of metalloenzymes could lead to highly selective transformations of this compound.

Radical-Based Functionalization: Exploring bio-inspired radical ligand transfer (RLT) catalysis could enable the formation of diverse C-X, C-N, and C-S bonds on the diene scaffold. beilstein-journals.org

Isomerization Reactions: Bio-inspired catalysts could be developed for the selective E/Z isomerization of the double bonds in this compound, providing access to specific geometric isomers that may be difficult to obtain through traditional methods. acs.org

The table below outlines some bio-inspired catalytic approaches and their potential applications to this compound.

| Bio-Inspired Approach | Catalyst Type | Potential Reaction |

| Metalloradical Catalysis | Cobalt-porphyrin complexes | Selective C-H functionalization |

| Radical Ligand Transfer | Manganese salen complexes | C-N and C-S bond formation |

| Photoisomerization Mimicry | Ruthenium-based complexes | Selective E → Z isomerization |

Integration with Flow Chemistry for Scalable and Sustainable Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, scalable, and sustainable production of chemicals. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. rsc.org The integration of flow chemistry with the synthesis and transformation of this compound presents significant opportunities.

The synthesis of dienes and their subsequent reactions, such as Diels-Alder cycloadditions, can be significantly enhanced using flow chemistry. rsc.orgnih.govacs.org For example, the use of packed-bed reactors with heterogeneous catalysts, like zeolites, can improve the efficiency and selectivity of Diels-Alder reactions while simplifying product purification. rsc.org

Future directions for the application of flow chemistry include:

Scalable Synthesis: Developing continuous flow processes for the synthesis of this compound itself, potentially from renewable feedstocks.

Reaction Optimization: Utilizing flow reactors for high-throughput screening and optimization of reaction conditions for the functionalization of this compound.

Multi-step Synthesis: Designing integrated, multi-step flow systems for the synthesis of complex molecules starting from this compound without the need for isolating intermediates. uc.pt

The following table highlights the potential advantages of using flow chemistry for reactions involving this compound.

| Reaction Type | Advantage of Flow Chemistry | Potential Improvement |

| Diels-Alder Reaction | Enhanced heat and mass transfer, use of heterogeneous catalysts | Higher yields and selectivity, easier catalyst recycling |

| Polymerization | Precise control over molecular weight distribution | Polymers with well-defined properties |

| Photochemical Reactions | Uniform irradiation, improved safety | Higher efficiency and scalability |

Design of Novel Functional Materials Incorporating this compound Scaffolds

The conjugated π-system and the phenyl group of this compound make it an attractive monomer for the synthesis of functional polymers and materials. The incorporation of this scaffold can impart desirable thermal, mechanical, and electronic properties to the resulting materials.

The polymerization of phenyl-substituted dienes has been explored using various catalytic systems, leading to polymers with different microstructures and properties. researchgate.netresearchgate.netacs.org For example, Ziegler-Natta catalysts have been used to polymerize 1-phenyl-1,3-butadiene (B73350), a close analog of this compound, to produce polymers with controlled stereochemistry. researchgate.netresearchgate.net

Future research in materials science could focus on:

Novel Polymers: Synthesizing homopolymers and copolymers of this compound to create materials with high thermal stability, specific optical properties, or tailored mechanical performance. The glass transition temperature (Tg) of copolymers can be tuned by varying the incorporation of the phenyl-substituted diene. rsc.org

Conjugated Polymers: Utilizing this compound in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Thermoplastic Elastomers: Incorporating this compound as a building block in ABA triblock copolymers to create fully biobased thermoplastic elastomers with high glass transition temperatures for the hard block. uni-konstanz.de

The table below lists potential material types that could be developed using this compound and their potential applications.

| Material Type | Key Property | Potential Application |

| Homopolymers | High thermal stability, high refractive index | High-performance plastics, optical materials |

| Copolymers | Tunable glass transition temperature | Specialty rubbers, thermoplastic elastomers |

| Conjugated Polymers | π-conjugation, charge transport | Organic electronics (OLEDs, OPVs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.